molecular formula C14H19BN4O2 B13723983 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine

Cat. No.: B13723983
M. Wt: 286.14 g/mol
InChI Key: BDXQQQSTEJHFRB-UHFFFAOYSA-N
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Description

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is an organic compound that features a pyrimidine ring substituted with a pyrazole moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the dioxaborolane group. The final step involves coupling the pyrazole derivative with a pyrimidine precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing diverse chemical structures.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, the compound can be used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety and a dioxaborolane group

Properties

Molecular Formula

C14H19BN4O2

Molecular Weight

286.14 g/mol

IUPAC Name

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyrimidine

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)12-7-18-19(9-12)8-11-5-16-10-17-6-11/h5-7,9-10H,8H2,1-4H3

InChI Key

BDXQQQSTEJHFRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CN=CN=C3

Origin of Product

United States

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